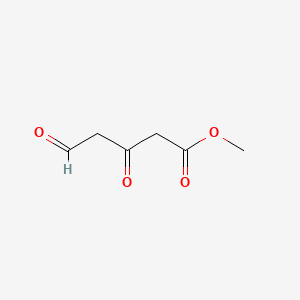

Methyl 3,5-dioxopentanoate

Description

Significance of β,δ-Dioxo Esters as Versatile Synthetic Intermediates

β,δ-Dioxo esters, also known as 1,3,5-tricarbonyl compounds, represent a class of highly versatile building blocks in organic synthesis. The presence of multiple reactive sites allows for a diverse range of chemical transformations. These compounds can undergo cyclization reactions with various dinucleophiles to form a wide variety of heterocyclic structures, which are core scaffolds in many pharmaceutical and agrochemical products. thieme-connect.com The strategic placement of the carbonyl groups enables controlled reactions at different positions, offering chemists a powerful tool for the construction of complex molecular architectures. researchgate.netorganic-chemistry.org

Structural Characteristics and Fundamental Reactivity Profile of Methyl 3,5-dioxopentanoate

The fundamental structure of this compound features a five-carbon chain with carbonyl groups at the 3- and 5-positions and a methyl ester at the 1-position. A key characteristic of this and other β-dicarbonyl compounds is the existence of keto-enol tautomerism. libretexts.orglibretexts.orgopenstax.org The acidic nature of the protons on the carbon atom situated between the two carbonyl groups (the C4 position) facilitates the formation of an enol or enolate, which is stabilized by conjugation and intramolecular hydrogen bonding. This equilibrium between the keto and enol forms is a crucial determinant of the compound's reactivity.

The reactivity of this compound is dominated by the electrophilic nature of its three carbonyl carbons and the nucleophilicity of the enol or enolate form. It can undergo a variety of reactions, including:

Alkylation and Acylation: The acidic C4 protons can be removed by a base to form a nucleophilic enolate, which can then be alkylated or acylated.

Condensation Reactions: The carbonyl groups can react with nucleophiles such as amines and hydrazines to form heterocyclic compounds like pyrazoles and pyrimidines. cdnsciencepub.comderpharmachemica.com

Cyclization Reactions: The bifunctional nature of the molecule allows for intramolecular reactions or reactions with other bifunctional molecules to create cyclic structures. thieme-connect.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₈O₄ |

| Molecular Weight | 144.12 g/mol |

| IUPAC Name | This compound |

| Synonyms | 3,5-Dioxopentanoic acid methyl ester |

| CAS Number | Not explicitly found for this specific ester in the search results. The related compound, Methyl 3,5-dioxohexanoate, has the CAS number 29736-80-9. |

Typical Spectroscopic Data Ranges for β,δ-Dioxo Esters

| Spectroscopic Technique | Functional Group | Typical Chemical Shift/Frequency Range |

| ¹H NMR | Enolic OH | δ 10-15 ppm (broad singlet) |

| Vinylic CH | δ 5.0-6.0 ppm | |

| α-CH₂ (keto form) | δ 3.5-4.0 ppm | |

| Methylene (B1212753) (between carbonyls) | δ 3.0-3.5 ppm | |

| Methyl ester (OCH₃) | δ 3.6-3.8 ppm | |

| ¹³C NMR | Carbonyl (ketone) | δ 190-210 ppm |

| Carbonyl (ester) | δ 165-175 ppm | |

| Enolic C=C | δ 90-160 ppm | |

| Infrared (IR) | C=O stretch (ketone) | ~1715 cm⁻¹ |

| C=O stretch (ester) | ~1740 cm⁻¹ | |

| O-H stretch (enol) | 3200-2500 cm⁻¹ (broad) |

Disclaimer: The spectroscopic data presented are typical ranges for the class of β,δ-dioxo esters and are for illustrative purposes. Specific experimental values for this compound were not available in the searched literature.

Overview of Key Research Areas and Contributions to Date

Research on 1,3,5-tricarbonyl compounds, the class to which this compound belongs, has been significant. A notable synthetic method for preparing 3,5-dioxopentanoates involves a zinc-mediated condensation of β-ketonitriles with bromoacetates. This approach offers a direct and regioselective route to either the 3,5-dioxo ester or the corresponding enamine, depending on the workup conditions. rsc.org

Another important area of research is the use of these compounds as precursors for heterocyclic synthesis. For instance, the reaction of β,δ-dioxo esters with hydrazines is a common method for preparing pyrazole (B372694) derivatives, which are prevalent in many biologically active molecules. cdnsciencepub.comderpharmachemica.com Similarly, they can be used to synthesize pyrones.

While much of the research focuses on the broader class of β,δ-dioxo esters, the specific contributions detailing the unique applications and properties of this compound are less prevalent in the surveyed literature. This highlights an opportunity for further investigation into this specific molecule.

Scope and Objectives of Academic Inquiry into this compound Chemistry

The academic inquiry into the chemistry of this compound is driven by its potential as a versatile and readily accessible building block in organic synthesis. The primary objectives of ongoing and future research in this area include:

Development of Novel Synthetic Methodologies: Exploring new and efficient methods for the synthesis of this compound and its derivatives. This includes the use of catalysis to improve yield, selectivity, and sustainability. organic-chemistry.org

Exploration of Reactivity: A thorough investigation of its reactivity with a wider range of reagents to unlock new synthetic pathways and create novel molecular scaffolds.

Application in Target-Oriented Synthesis: Utilizing this compound as a key intermediate in the total synthesis of natural products and pharmaceutically active compounds.

Investigation of Physicochemical Properties: Detailed spectroscopic and computational studies to better understand its structure, conformation, and the dynamics of its keto-enol tautomerism, which will in turn allow for more precise control of its reactivity. nih.gov

The continued exploration of the chemistry of this compound holds promise for the advancement of organic synthesis and the discovery of new molecules with valuable applications.

Structure

3D Structure

Properties

CAS No. |

36568-10-2 |

|---|---|

Molecular Formula |

C6H8O4 |

Molecular Weight |

144.12 g/mol |

IUPAC Name |

methyl 3,5-dioxopentanoate |

InChI |

InChI=1S/C6H8O4/c1-10-6(9)4-5(8)2-3-7/h3H,2,4H2,1H3 |

InChI Key |

NZOZKLSVSHBECX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(=O)CC=O |

Origin of Product |

United States |

Elucidation of Reactivity and Mechanistic Pathways of Methyl 3,5 Dioxopentanoate

Acid-Base Properties and Tautomeric Equilibria (Keto-Enol)

The most prominent chemical feature of methyl 3,5-dioxopentanoate is the high acidity of the methylene (B1212753) protons at the C4 position, flanked by two carbonyl groups. This acidity facilitates the formation of a stabilized enolate anion and gives rise to a dynamic keto-enol tautomeric equilibrium. The compound primarily exists as a mixture of the diketo form and a more stable, intramolecularly hydrogen-bonded monoenol form.

The enol form is significantly stabilized by the formation of a six-membered quasi-aromatic ring via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. This delocalization of electron density across the O=C-C=C-OH system contributes substantially to the thermodynamic preference for the enol tautomer in many conditions .

The position of the keto-enol equilibrium is exquisitely sensitive to the surrounding chemical environment, particularly the polarity and hydrogen-bonding capability of the solvent.

Non-polar Solvents: In non-polar, aprotic solvents such as carbon tetrachloride or deuterated chloroform (B151607) (CDCl₃), the enol tautomer is overwhelmingly dominant. These solvents cannot form strong hydrogen bonds with the solute, thus the stabilization gained from the intramolecular hydrogen bond in the enol form is maximized. In CDCl₃, this compound exists almost exclusively (>95%) as the enol tautomer .

Polar Aprotic Solvents: In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the enol form is also highly favored. The solvent can effectively solvate the dipole of the enol tautomer and can act as a hydrogen bond acceptor for the enolic proton, further stabilizing this form relative to the diketo tautomer.

Polar Protic Solvents: In polar protic solvents such as water or methanol (B129727), the percentage of the diketo form increases. These solvents are strong hydrogen bond donors and acceptors, enabling them to disrupt the intramolecular hydrogen bond of the enol form and stabilize both carbonyl groups of the keto tautomer through intermolecular hydrogen bonding. This competition diminishes the energetic advantage of the enol form .

The influence of substituents, while not intrinsic to the parent molecule, can be predicted based on established principles. Electron-withdrawing groups at the C4 position would further increase the acidity of the C-H bond but could alter the electronic character of the conjugated system, thereby shifting the equilibrium. Conversely, electron-donating groups would decrease acidity and potentially disfavor enolization.

| Solvent | Solvent Type | Approximate Enol Content (%) | Primary Stabilizing Interaction |

|---|---|---|---|

| Deuterated Chloroform (CDCl₃) | Non-polar Aprotic | > 95% | Strong intramolecular H-bonding in the enol form. |

| Dimethyl Sulfoxide (DMSO-d₆) | Polar Aprotic | > 90% | Solvation of the enol dipole and H-bond acceptance. |

| Methanol (CD₃OD) | Polar Protic | ~ 75-85% | Competition between intra- and intermolecular H-bonding. |

Spectroscopic methods are indispensable for quantifying the ratio of keto to enol tautomers and for characterizing their distinct structures.

¹H NMR Spectroscopy: This is the most powerful technique for observing and quantifying the tautomers.

Enol Form: Characterized by a highly deshielded signal for the enolic proton (δ ≈ 11.5-12.5 ppm), which is a broad singlet due to the intramolecular hydrogen bond. A sharp singlet appears for the vinylic proton at C4 (δ ≈ 5.6 ppm). The methylene protons at C2 (δ ≈ 3.5 ppm) and the methyl ester protons (δ ≈ 3.7 ppm) are also observed.

Keto Form: Identified by a characteristic singlet for the two equivalent C4 methylene protons (δ ≈ 3.7 ppm). A separate singlet for the C2 methylene protons (δ ≈ 3.6 ppm) is also present. The absence of the downfield enolic proton and the vinylic proton signals is definitive for this tautomer. The relative integration of the C4-H signals of the enol (1H) and keto (2H) forms allows for precise calculation of the tautomeric ratio.

Infrared (IR) Spectroscopy: IR spectroscopy provides clear evidence for the functional groups present in each tautomer.

Enol Form: Displays a very broad O-H stretching band (2400–3200 cm⁻¹) characteristic of a strongly hydrogen-bonded hydroxyl group. The conjugated ester carbonyl stretch is observed at a lower frequency (≈ 1660 cm⁻¹), and a strong C=C stretching vibration appears near 1600 cm⁻¹.

Keto Form: Shows two distinct and sharp C=O stretching bands: one for the ester carbonyl (≈ 1745 cm⁻¹) and one for the ketone carbonyl (≈ 1720 cm⁻¹). The broad O-H band is absent.

Chemistry of Enolates and Dianions Derived from this compound

The acidity of the C-H bonds at both the C2 and C4 positions allows for the stepwise formation of a monoanion and a dianion, each with distinct reactivity profiles.

Monoanion (Enolate): The C4 protons (pKa ≈ 11) are significantly more acidic than the C2 protons (pKa ≈ 25). Treatment with one equivalent of a mild base, such as an alkoxide or carbonate, or a strong base like sodium hydride (NaH), selectively deprotonates the C4 position to generate a thermodynamically stable, delocalized monoenolate .

Dianion: The generation of the dianion requires a sequence of deprotonations using strong bases. Typically, the monoenolate is first formed with NaH, followed by the addition of a stronger base, such as n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C), to deprotonate the less acidic C2 position. This produces a dianion with two distinct nucleophilic sites: a "soft" enolate at the C2-C3-C4 system and a "hard" carbanionic center at C2 .

The regiochemical outcome of reactions with electrophiles is dependent on whether the monoanion or dianion is used as the nucleophile.

Monoanion Reactivity: The monoenolate reacts exclusively at the C4 position. This C-alkylation is a standard and highly efficient transformation. For example, reaction with electrophiles like methyl iodide or benzyl (B1604629) bromide cleanly affords the C4-substituted product .

Dianion Reactivity: The dianion presents a more complex regioselectivity challenge, which can be rationalized by Hard and Soft Acids and Bases (HSAB) theory.

Reaction at C2 (Hard Site): The more localized, charge-dense carbanion at C2 is the "harder" nucleophilic site. It reacts preferentially with "hard" electrophiles. A classic example is the quenching of the dianion with a proton source (like H₂O) or deuterium (B1214612) oxide (D₂O), which occurs kinetically at the C2 position. Hard alkylating agents and silylating agents like trimethylsilyl (B98337) chloride also favor reaction at C2 .

Reaction at C4 (Soft Site): The delocalized enolate portion of the dianion is the "softer" nucleophilic site. It reacts preferentially with "soft" electrophiles, such as primary alkyl halides (e.g., methyl iodide). This reaction typically proceeds at the C4 carbon.

| Anion Species | Electrophile (Example) | HSAB Type | Major Site of Reaction | Product Type |

|---|---|---|---|---|

| Monoanion (C4) | Methyl Iodide | Soft | C4 | C4-Alkylation |

| Dianion | Deuterium Oxide (D₂O) | Hard | C2 | C2-Deuteration |

| Dianion | Trimethylsilyl Chloride | Hard | C2 | C2-Silylation |

| Dianion | Methyl Iodide | Soft | C4 | C4-Alkylation |

The reactivity of the dianion is a classic example of kinetic versus thermodynamic control. The deprotonation at C2 is kinetically favored by strong, sterically hindered bases like lithium diisopropylamide (LDA) or via the NaH/n-BuLi protocol. The resulting C2 carbanion is the most basic site and therefore the site of kinetic attack by hard electrophiles. The C4 enolate is the more thermodynamically stable nucleophilic center due to charge delocalization. The counterion (typically Li⁺) plays a crucial role by coordinating with the carbonyl oxygens, influencing the aggregation state and the steric accessibility of the nucleophilic centers, thereby modulating the regioselectivity of the subsequent electrophilic attack.

Nucleophilic and Electrophilic Transformations

Beyond the chemistry of its anions, the intact molecule of this compound can participate in a range of transformations by acting as either a nucleophile or an electrophile.

Nucleophilic Reactivity: The active methylene group (C4) of the enol tautomer is nucleophilic and can participate in condensation reactions. A prominent example is its use in multicomponent reactions like the Hantzsch pyridine (B92270) synthesis. In a reaction with an aldehyde and an ammonia (B1221849) source, the C4 carbon acts as the nucleophile to form the dihydropyridine (B1217469) ring system. Similarly, it can undergo Knoevenagel or Michael-type additions with suitable electrophilic partners.

Electrophilic Reactivity: The carbonyl carbons at C3 (ester) and C5 (ketone) are electrophilic and susceptible to attack by nucleophiles. The C5 ketone is generally more electrophilic and sterically accessible than the C3 ester carbonyl. This difference allows for selective reactions. For instance, reaction with hydrazine (B178648) or substituted hydrazines preferentially occurs at the C5 ketone, followed by intramolecular cyclization and dehydration, to yield 3-methoxycarbonylmethyl-5-methylpyrazole derivatives. This transformation is a powerful method for constructing substituted pyrazole (B372694) heterocycles, where the regiochemistry is controlled by the differential reactivity of the two carbonyl groups.

Cyclocondensation Reactions with Di- and Polynucleophiles.

The 1,3-dicarbonyl system within this compound makes it an ideal substrate for cyclocondensation reactions with various di- and polynucleophiles. These reactions lead to the formation of diverse heterocyclic structures, which are significant scaffolds in medicinal chemistry and materials science.

The reaction with hydrazine and its derivatives is a common strategy for synthesizing five-membered heterocycles. For instance, the cyclocondensation of 1,3-diketones with hydrazines is a classical method for preparing pyrazoles. In a related example, (Z)-methyl 2-(ethoxymethylene)-5-methoxy-3-oxopentanoate, a derivative of the title compound, reacts with hydrazine monohydrate to yield pyrazole derivatives. mdpi.com Similarly, the reaction of ethyl 2,4-dioxopentanoate, a close structural analog, with methylhydrazine in boiling ethanol (B145695) yields a mixture of two regioisomeric pyrazoles. google.com The reaction proceeds via initial nucleophilic attack of one nitrogen atom of the hydrazine at one of the carbonyl carbons, followed by condensation and subsequent intramolecular cyclization by the second nitrogen atom, leading to the aromatic pyrazole ring after dehydration.

Pyridazinone rings can also be synthesized using this approach. The general methodology involves the reaction of β-keto esters with hydrazine hydrate (B1144303) under reflux conditions to achieve ring closure.

Furthermore, cyclocondensation can be extended to form other heterocyclic systems. Reactions of similar 1,3,5-tricarbonyl compounds, such as 3,5-dioxopimelates, with dinucleophiles like urea, thiourea (B124793), and phenylene-1,2-diamines provide convenient routes to various heterocycles bearing ester-substituted side chains. jst.go.jp These reactions underscore the utility of the 1,3-dicarbonyl motif in this compound as a linchpin for complex heterocyclic synthesis.

| Substrate | Dinucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ethyl 2,4-dioxopentanoate | Methylhydrazine | Boiling EtOH | Regioisomeric Pyrazoles | google.com |

| (Z)-Methyl 2-(ethoxymethylene)-5-methoxy-3-oxopentanoate | Hydrazine Monohydrate | Ethanol, 0°C | Pyrazole derivative | mdpi.com |

| β-keto esters | Hydrazine Hydrate | Reflux | Dihydropyridazinones | |

| 3,5-Dioxopimelates | Hydrazines, Urea, Thiourea | N/A | Substituted Heterocycles | jst.go.jp |

Intramolecular Cyclization Reactions.

This compound and related 3,5-diketo esters can undergo intramolecular cyclization to form cyclic compounds, most notably α-pyrones. A significant example is the biomimetic cyclization promoted by an organic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orgnih.gov

In a well-documented transformation, the DBU-promoted intramolecular transesterification of 3,5-diketo esters in methanol affords γ-hydroxy-α-pyrones in high yields under mild conditions. researchgate.netresearchgate.net The reaction is initiated by the deprotonation of the γ-hydroxyl group (in the enol form) by DBU. This creates an alkoxide that subsequently attacks the ester carbonyl carbon intramolecularly. The resulting tetrahedral intermediate then collapses, eliminating the methoxy (B1213986) group to form the six-membered α-pyrone ring. This cyclization has been a key step in the total synthesis of natural products like cyercene A. rsc.orgnih.govresearchgate.netrsc.org

The typical procedure involves stirring a solution of the 3,5-diketo ester in methanol with DBU at ambient temperature. rsc.org The reaction is generally rapid, often completing within 30 minutes, and is worked up by neutralization with a weak acid before extraction and purification. rsc.org The high efficiency and mildness of this DBU-promoted cyclization highlight its utility in synthetic chemistry. rsc.org

| Substrate | Reagent/Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,5-Diketo ester (2e) | DBU (2 equiv.) | MeOH | Ambient Temp, 30 min | γ-Hydroxy-α-pyrone (4e) | 89% | rsc.org |

Addition-Elimination Pathways.

The reactivity of the ester functional group in this compound is dominated by the addition-elimination mechanism, also known as nucleophilic acyl substitution. This pathway is fundamental to many of its transformations, including the cyclization and condensation reactions discussed previously.

The mechanism involves two principal steps. First, a nucleophile attacks the electrophilic carbonyl carbon of the ester group, breaking the π-bond and forming a tetrahedral intermediate. In the second step, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the methoxy group (CH₃O⁻) as a leaving group. mdpi.com

This pathway is exemplified in the Claisen condensation, a cornerstone carbon-carbon bond-forming reaction. numberanalytics.com In a crossed Claisen condensation, an enolate from one ester can act as the nucleophile, attacking the ester carbonyl of a second, different ester molecule. mdpi.com For this compound, its enolate could theoretically attack another ester, or its own ester carbonyl could be attacked by another enolate. The viability of this reaction is highly dependent on the reaction conditions and the relative acidities of the protons involved. The α-hydrogens in a β-keto ester (pKa ≈ 11) are significantly more acidic than those of a simple ester (pKa ≈ 25), which drives the reaction equilibrium forward upon deprotonation of the product. mdpi.com

The addition-elimination pathway is also the operative mechanism in reactions such as transesterification, where an alcohol acts as the nucleophile, and aminolysis, where an amine is the nucleophile, leading to a different ester or an amide, respectively.

Catalytic Transformations Involving this compound as a Substrate or Intermediate.

Catalysis offers powerful methods for transforming this compound and related compounds with high efficiency and selectivity. Transition metals, organocatalysts, and Lewis acids have all been employed to mediate a variety of chemical reactions involving this versatile 1,3,5-tricarbonyl scaffold.

Transition Metal-Catalyzed Reactions.

While direct transition metal-catalyzed reactions on this compound are specific, the compound and its analogs are frequently involved as intermediates or starting materials in broader catalytic processes. Palladium, copper, and rhodium are notable metals in this context.

Palladium catalysis is widely used for cross-coupling reactions. scirp.org For instance, the palladium-catalyzed isomerization of 3-hydroxy-4-pentenoic acid esters to 3-oxopentanoic acid esters represents a method for synthesizing the core structure of the title compound. In these reactions, a palladium-on-carbon catalyst can be used in a solvent like toluene (B28343) at elevated temperatures. Furthermore, palladium enolates, which can be generated from allylic β-keto esters via decarboxylation, are versatile intermediates that can undergo various transformations including aldol (B89426) condensations and Michael additions under neutral conditions. sioc-journal.cn

Copper catalysis has been employed in the synthesis and transformation of related β-dicarbonyl compounds. In one example, a copper(I) iodide catalyst is used for the C-C(O)C bond cleavage of a monoalkylated β-diketone, for which methyl 3-acetyl-4-oxopentanoate was prepared as the starting substrate. rsc.org Another study details the copper(II) acetate-catalyzed aerobic C(sp³)–H oxidation of β-(alkoxy)imino carbonyl compounds, where methyl 3-oxopentanoate (B1256331) is a precursor used to synthesize the imino substrate. nih.gov

Rhodium catalysts are also relevant, particularly in reactions involving carbenoids. researchgate.net For instance, Rh-exchanged clays (B1170129) have been shown to effectively catalyze the reaction of methyl diazoacetate with aldehydes to produce β-keto esters.

| Reaction Type | Substrate/Precursor | Catalyst | Conditions | Product/Outcome | Reference |

|---|---|---|---|---|---|

| Aerobic C–H Oxidation | Methyl 3-oxopentanoate (as precursor) | Cu(OAc)₂ (5 mol%) | O₂, AcOH/MeCN | Oxidized oxime ether | nih.gov |

| C-C(O)C Bond Cleavage | Methyl 3-acetyl-4-oxopentanoate (substrate) | CuI (10 mol%) | K₃PO₄, HCHO | α,β-Unsaturated ketone | rsc.org |

| Isomerization | 3-Hydroxy-4-pentenoate | Pd/C (5%) | Toluene, 60-110 °C | 3-Oxopentanoate ester |

Organocatalytic Applications and Chiral Induction.

Organocatalysis has emerged as a powerful tool for the asymmetric transformation of carbonyl compounds. This compound and its analogs are excellent substrates for organocatalytic reactions, particularly Michael additions, enabling the formation of chiral products with high enantioselectivity.

The Michael addition of β-ketoesters to various acceptors can be efficiently catalyzed by small organic molecules. In one study, a novel organocatalyst derived from 4-(dimethylamino)pyridine (DMAP) was developed for the Michael addition of β-ketoesters, including ethyl 3-oxopentanoate, in water. This highlights a green chemistry approach to C-C bond formation.

For achieving chiral induction, Cinchona alkaloid derivatives are among the most successful classes of organocatalysts. These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted base catalysis. C₃-symmetric Cinchona-based organocatalysts have been shown to provide Michael adducts from carbonyl compounds and nitro-olefins with high stereoselectivities. For example, thiourea catalysts derived from dihydroquinine can effectively catalyze the enantioselective Michael reaction of 1,3-dicarbonyls with α-substituted β-nitroacrylates. The bifunctional nature of these catalysts, with both a Lewis basic site (the quinuclidine (B89598) nitrogen) and a hydrogen-bond donor site (the thiourea), allows for the precise organization of substrates in the transition state, leading to high levels of chiral induction.

Lewis Acid-Mediated Transformations.

Lewis acids play a crucial role in activating the carbonyl groups of this compound, enhancing their electrophilicity and facilitating a range of transformations. Common Lewis acids like titanium tetrachloride (TiCl₄), zinc chloride (ZnCl₂), and magnesium chloride (MgCl₂) are often used.

A key application of Lewis acids is in controlling the stereoselectivity of reactions. For example, in the reduction of 1-ethylpropyl-2-methyl-3-oxopentanoate (a derivative of the title compound) using sodium borohydride, the presence of a Lewis acid dramatically influences the diastereomeric ratio of the resulting alcohol. Without a Lewis acid, the anti diastereoisomer is favored. However, when a chelating Lewis acid like MnCl₂ is added, it coordinates to both carbonyl oxygens of the β-keto ester, forcing the substrate into a rigid conformation. This chelation control directs the hydride attack from the less hindered face, leading to a reversal of diastereoselectivity and favoring the syn product.

Lewis acids also promote Michael-type reactions. Titanium tetrachloride has been used to facilitate the reaction of O-silylated ketene (B1206846) acetals with α,β-unsaturated carbonyl compounds, providing a convenient route to δ-ketoesters. scirp.org The Lewis acid activates the unsaturated carbonyl compound towards nucleophilic attack by the ketene acetal.

| Lewis Acid | Yield | Diastereoisomeric Excess (anti/syn) | Reference |

|---|---|---|---|

| None | 85% | 70 / 30 | |

| ZnCl₂ | 77% | 40 / 60 | |

| MgCl₂ | 81% | 34 / 66 | |

| CaCl₂ | 81% | 24 / 76 | |

| MnCl₂ | 89% | 13 / 87 |

Applications of Methyl 3,5 Dioxopentanoate As a Versatile Building Block in Complex Chemical Synthesis

Construction of Natural Product Scaffolds and Derivatives

The chemical principles embodied by Methyl 3,5-dioxopentanoate are also central to the synthesis of complex natural products, where creating specific stereocenters and ring systems is paramount.

Insect pheromones are structurally diverse organic molecules used for chemical communication. nih.gov The synthesis of these often chiral compounds requires precise and stereoselective methods. While a direct synthesis of Sitophilate using this compound is not prominently documented, related β-ketoesters are well-established precursors in the synthesis of various pheromone components. For instance, a review on mealybug and scale insect pheromones notes a 12-step synthesis of a pheromone component starting from methyl 4-oxopentanoate. rsc.org The same review highlights a stereoselective synthesis where the enolates of a β-ketoester were used to construct the carbon skeleton of another pheromone. rsc.org This demonstrates the utility of the keto-ester functionality as a handle for controlled alkylation and carbon-carbon bond formation, which are essential steps in building the specific structures of these complex signaling molecules.

Polyketides are a large class of natural products that includes many important antibiotics and anticancer agents. mdpi.com The anthracycline aglycon Aklavinone is the core structure of the anticancer agent aclacinomycin A. A synthetic approach to Aklavinone developed by Jung and Hagenah utilizes methyl 3-oxopentanoate (B1256331) as a key building block. ucla.edu

In this synthetic route, a crucial step involves the cyclocondensation of a methyl (arylmethyl)propiolate with methyl 3-oxopentanoate to construct a substituted 4-(arylmethyl)coumalate. ucla.edu This coumalate intermediate then serves as a diene in a subsequent [4+2] cycloaddition reaction to build the masked A ring of the Aklavinone tetracyclic system. ucla.edu The use of methyl 3-oxopentanoate in this context highlights its role as a C5 synthon for elaborating complex polycyclic aromatic systems characteristic of many polyketide-derived natural products. ucla.edunih.gov

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C6H8O4 | Primary subject, versatile building block |

| Rosuvastatin | C22H28FN3O6S | Statin analogue |

| Pitavastatin | C25H24FNO4 | Statin analogue |

| Etodolac | C17H21NO3 | Non-steroidal anti-inflammatory drug |

| Sitophilate | C11H20O2 | Insect pheromone |

| Aklavinone | C22H20O8 | Anthracycline aglycon |

| 7-Ethyltryptophol | C12H15NO | Reactant for Etodolac synthesis |

| Etodolac methyl ester | C18H23NO3 | Intermediate in Etodolac synthesis |

| Methyl 3-oxopentanoate | C6H10O3 | Keto tautomer/isomer used in synthesis |

| Methyl 4-oxopentanoate | C6H10O3 | Precursor in pheromone synthesis |

| Methyl (arylmethyl)propiolate | Varies | Reactant for Aklavinone precursor synthesis |

Formation of Advanced Heterocyclic Systems

The strategic placement of two carbonyl groups and an ester functionality within this compound makes it an ideal precursor for the synthesis of a multitude of heterocyclic rings. The ability to control the reaction conditions allows for selective transformations, leading to the formation of five- and six-membered rings with various heteroatoms.

The synthesis of pyrrole (B145914) and pyrrolidone frameworks, which are prevalent in natural products and biologically active compounds, can be achieved using this compound through established synthetic methodologies.

The Hantzsch pyrrole synthesis offers a direct route to substituted pyrroles. This reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine. organic-chemistry.orgpharmaguideline.com In this context, this compound serves as the β-ketoester component. The reaction mechanism commences with the formation of an enamine from the reaction of the amine with the β-ketoester. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration lead to the formation of the aromatic pyrrole ring. wikipedia.org The versatility of this method allows for the introduction of a variety of substituents on the pyrrole ring, depending on the choice of the α-haloketone and the amine.

| Reactant 1 | Reactant 2 | Amine Source | Product | Reference |

| This compound | α-Halo Ketone | Ammonia/Primary Amine | Substituted Pyrrole | organic-chemistry.orgpharmaguideline.com |

Another significant method for pyrrole synthesis is the Paal-Knorr synthesis , which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine. wikipedia.orgrgmcet.edu.in While this compound is a 1,3-dicarbonyl compound, it can be envisioned as a precursor to the required 1,4-dicarbonyl starting material through appropriate chemical transformations, such as alkylation at the C4 position. Once the 1,4-dicarbonyl derivative is obtained, its reaction with an amine source under neutral or weakly acidic conditions yields the corresponding pyrrole. organic-chemistry.org The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to afford the aromatic heterocycle. wikipedia.org

The synthesis of pyrazole (B372694) derivatives, a class of heterocycles with significant applications in medicinal chemistry, can be efficiently achieved using this compound via the Knorr pyrazole synthesis . slideshare.net This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.net As a β-ketoester, this compound readily participates in this reaction.

The mechanism of the Knorr pyrazole synthesis involves the initial reaction of one of the carbonyl groups of the β-ketoester with the hydrazine to form a hydrazone intermediate. Subsequent intramolecular condensation of the remaining carbonyl group with the other nitrogen atom of the hydrazine, followed by dehydration, leads to the formation of the stable pyrazole ring. rsc.org The regioselectivity of the reaction can be influenced by the nature of the substituents on both the β-ketoester and the hydrazine, as well as the reaction conditions.

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Hydrazine/Substituted Hydrazine | Substituted Pyrazole | slideshare.netresearchgate.net |

This compound is a suitable substrate for the synthesis of pyridone and pyridinone frameworks, which are key structural motifs in many pharmaceutical agents. The Guareschi-Thorpe condensation provides a classic and effective method for the construction of 2-pyridones. drugfuture.com This reaction involves the condensation of a β-ketoester with a cyanoacetamide or a similar active methylene (B1212753) compound in the presence of a base. rsc.org

In this synthesis, this compound acts as the β-ketoester component. The reaction is initiated by the base-catalyzed condensation of the active methylene compound with one of the carbonyl groups of the β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to yield the substituted 2-pyridone. An advanced version of this reaction utilizes ammonium (B1175870) carbonate in an aqueous medium, offering a more environmentally friendly approach. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Base/Catalyst | Product | Reference |

| This compound | Cyanoacetamide | Ammonia/Base | Substituted 2-Pyridone | drugfuture.comrsc.org |

| This compound | Alkyl Cyanoacetate | Ammonium Carbonate | Hydroxy-cyanopyridine | nih.govresearchgate.net |

The synthesis of isoxazole (B147169) rings, another important heterocyclic system with a broad range of biological activities, can be readily accomplished using this compound. The most common method involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). nih.govsciensage.info

This compound, as a 1,3-dicarbonyl compound, reacts with hydroxylamine hydrochloride under various conditions to yield substituted isoxazoles. mdpi.com The reaction proceeds by the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization where the hydroxyl group of the oxime attacks the second carbonyl group. A final dehydration step then leads to the formation of the aromatic isoxazole ring. The reaction can be carried out under microwave irradiation to afford isoxazoles in good yields. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| This compound | Hydroxylamine Hydrochloride | Base/Heat | Substituted Isoxazole | nih.govsciensage.infomdpi.com |

The synthesis of furan (B31954) and pyran derivatives can also be approached using this compound as a starting material, although the strategies may require some initial modifications of the substrate.

For the synthesis of furans, the Paal-Knorr furan synthesis is a powerful method that utilizes 1,4-dicarbonyl compounds as precursors. wikipedia.org As previously mentioned in the context of pyrrole synthesis, this compound would first need to be converted into a suitable 1,4-dicarbonyl derivative. Once obtained, the acid-catalyzed cyclization of this intermediate would lead to the formation of the furan ring.

The synthesis of pyran derivatives can be envisioned through various condensation reactions. For instance, a process for preparing methyl-methyl-3,4-dihydro-2H-pyran-5-carboxylate has been described involving the alkylation of methylacetoacetate followed by O-alkylation. rsc.org A similar strategy could potentially be applied to this compound. Furthermore, multi-component reactions involving 1,3-dicarbonyl compounds are known to produce fused pyran derivatives.

Applications in Materials Chemistry and Fine Chemicals

The utility of this compound extends beyond the synthesis of heterocyclic compounds into the realms of materials chemistry and the production of fine chemicals. Its reactive nature makes it a candidate for the synthesis of specialty polymers and as an intermediate in the production of valuable chemical entities.

In the field of materials chemistry , β-ketoesters can be utilized as monomers in polymerization reactions. The presence of both a polymerizable group (after suitable modification) and a functional handle (the keto group) allows for the synthesis of functional polymers. These polymers can have applications in coatings, adhesives, and specialty plastics. While specific examples of the direct polymerization of this compound are not extensively documented, the principles of polyester (B1180765) and other polymer syntheses suggest its potential as a monomer. For instance, furan-based polyesters have been synthesized enzymatically using furan-based esters and diols. This points to the possibility of using suitably functionalized derivatives of this compound in similar polymerization processes.

As a building block for fine chemicals , this compound is a precursor to a variety of organic compounds. Its derivatives find use in the synthesis of pharmaceuticals, agrochemicals, and flavorings. medchemexpress.com For example, a structurally related compound, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, is known as the green solvent PolarClean, highlighting the potential for derivatives of this compound in sustainable chemistry applications. rsc.org The pyrazole and isoxazole heterocycles synthesized from this starting material are themselves important classes of fine chemicals with broad applications.

| Application Area | Specific Use | Reference |

| Green Chemistry | Precursor to sustainable solvents | rsc.org |

| Agrochemicals | Intermediate in pesticide synthesis | medchemexpress.com |

| Pharmaceuticals | Building block for active pharmaceutical ingredients | medchemexpress.com |

| Dyes and Pigments | Precursor for chromophore synthesis |

Precursors for Specialty Chemicals and Solvents

The carbon backbone of pentanoate derivatives serves as a foundational structure for the development of specialty chemicals, including green solvents. A notable example is the synthesis of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, marketed as Rhodiasolv PolarClean, which is considered a non-toxic substitute for common polar aprotic solvents. rsc.org The synthesis of this specialty solvent can be achieved through a single-step Michael addition, highlighting an efficient, solvent-free reaction pathway. rsc.org The development of such bio-based solvents is driven by green chemistry principles to replace traditional solvents that have greater environmental or safety concerns. rsc.orgsigmaaldrich.comnih.gov For instance, solvents like 2-Methyltetrahydrofuran (B130290) and Cyclopentyl methyl ether are also promoted as eco-friendly alternatives to traditional volatile organic compounds (VOCs). sigmaaldrich.comnih.gov The creation of these specialty solvents from building blocks like pentanoate derivatives underscores the industrial relevance of this class of compounds. rsc.org

Table 1: Comparison of a Pentanoate-Derived Green Solvent with Traditional Solvents

| Property | Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate (PolarClean) | N-Methyl-2-pyrrolidone (NMP) | Dimethylformamide (DMF) |

|---|---|---|---|

| Origin | Bio-based rsc.org | Petroleum-based | Petroleum-based |

| Toxicity Profile | Considered non-toxic rsc.org | REACH-restricted, reproductive toxicity concerns sigmaaldrich.com | REACH-restricted, reproductive toxicity concerns |

| Synthesis Efficiency | Can be synthesized in a single, solvent-free step rsc.org | Multi-step industrial synthesis | Multi-step industrial synthesis |

| Key Application | Replacement for polar aprotic solvents rsc.org | Common polar aprotic solvent | Common polar aprotic solvent |

Ligand Synthesis for Coordination Chemistry

The 1,3-dicarbonyl motif within this compound is a classic functional group for the synthesis of ligands used in coordination chemistry. libretexts.orgresearchgate.net The two carbonyl groups are susceptible to condensation reactions with primary amines, hydrazines, and other nucleophiles, leading to the formation of a wide array of polydentate ligands.

Detailed research findings show that dicarbonyl compounds readily react with amines to form Schiff base ligands. illinoisstate.edu These ligands, containing both nitrogen and oxygen donor atoms, are capable of forming stable chelate complexes with a variety of metal ions. mdpi.com For example, the reaction of a 1,3-dicarbonyl compound with a diamine can produce a tetradentate Schiff base ligand that can coordinate to metal centers like cobalt, nickel, and copper. researchgate.net

Furthermore, reactions with hydrazine derivatives can yield heterocyclic compounds such as pyrazoles, which are also important ligands in coordination chemistry. researchgate.netnih.gov The versatility of these reactions allows for the synthesis of ligands with tailored electronic and steric properties, which in turn influences the geometry and reactivity of the resulting metal complexes. mdpi.com The synthesis of these complex molecules often involves straightforward, one-pot procedures, making dicarbonyl precursors like this compound highly valuable starting materials. semanticscholar.org

Table 2: Examples of Ligand Synthesis from 1,3-Dicarbonyl Precursors

| Co-reactant | Resulting Ligand Class | Potential Donor Atoms | Heterocyclic Ring Formed (if any) |

|---|---|---|---|

| Ethylenediamine (B42938) | Schiff Base (tetradentate) | N, N, O, O | None |

| Hydrazine | Pyrazole derivative | N, N | Pyrazole researchgate.netnih.gov |

| o-Phenylenediamine | Schiff Base (tetradentate) | N, N, O, O | None |

Synthesis and Characterization of Substituted Methyl 3,5 Dioxopentanoate Derivatives and Analogues

Design and Synthesis Strategies for Functionalized Derivatives

The design of functionalized methyl 3,5-dioxopentanoate derivatives hinges on the inherent reactivity of the β-dicarbonyl motif. The acidic methylene (B1212753) protons at the C4 position and the two electrophilic carbonyl carbons provide multiple sites for strategic modification.

The presence of an active methylene group between the two carbonyls makes the C4 position of this compound a prime target for alkylation and acylation reactions. These reactions are fundamental strategies for introducing carbon-based substituents.

The general approach involves the deprotonation of the C4 carbon with a suitable base to form a nucleophilic enolate. This enolate can then react with an electrophile, such as an alkyl halide or an acyl chloride, to form a new carbon-carbon bond. The choice of base and reaction conditions is critical to control the extent of substitution and prevent side reactions.

Alkylation: Alkylation introduces alkyl groups at the C4 position. The reaction typically proceeds by treating the parent β-ketoester with a base (e.g., sodium ethoxide, lithium diisopropylamide) to generate the enolate, which is subsequently treated with an alkyl halide (R-X). Mono- and di-alkylation can be controlled by stoichiometry and reaction conditions.

Acylation: Acylation introduces an acyl group (R-C=O) at the C4 position, creating a β-tricarbonyl system. This is often achieved by reacting the enolate of this compound with an acyl chloride or anhydride. A common method for acylating β-keto esters involves using a magnesium salt or reacting the ester with a calcium or barium compound before introducing the acylating agent google.com. This process, followed by a deacetylation step, can yield the desired acylated product google.com.

| Reaction Type | Reagents | Product Structure (General) |

| Mono-alkylation | 1. Base (e.g., NaOEt) 2. Alkyl Halide (R-X) | |

| Di-alkylation | 1. Base (excess) 2. Alkyl Halide (R'-X) | |

| Acylation | 1. Base 2. Acyl Chloride (R-COCl) |

Table 1: General Strategies for Alkylation and Acylation of this compound.

Modification of the methyl ester group provides another avenue for creating derivatives. These changes can alter the molecule's solubility, steric profile, and reactivity in subsequent transformations.

The most common method for modifying the ester moiety is transesterification . This reaction involves heating the methyl ester in the presence of a different alcohol (R'-OH) and a catalytic amount of acid or base. The equilibrium can be driven towards the new ester by using the desired alcohol as the solvent or by removing methanol (B129727) as it is formed.

Another strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid (3,5-dioxopentanoic acid), followed by re-esterification with a desired alcohol using standard coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or carbonyldiimidazole (CDI). This two-step process is versatile and allows for the introduction of a wide variety of ester groups, including bulky or functionalized ones that may not be suitable for transesterification.

Impact of Structural Modifications on Reactivity and Synthetic Utility

Structural modifications to the this compound backbone have a profound impact on its chemical reactivity and its utility as a synthetic intermediate.

C4-Substitution: Alkylation at the C4 position introduces steric bulk around the active methylene site. A single alkyl group reduces the acidity of the remaining C4 proton, making subsequent deprotonation more difficult. Dialkylation removes the acidic proton entirely, preventing further enolate formation at that site. This modification shifts the molecule's reactivity away from nucleophilic C4-chemistry and towards reactions involving the carbonyl groups or the ester.

Acylation: The introduction of a third carbonyl group via acylation significantly increases the acidity of the C4 proton, making the resulting β-tricarbonyl compound a much stronger acid. This enhanced acidity and the presence of multiple electrophilic centers make these derivatives versatile precursors for the synthesis of heterocyclic compounds like pyrazoles and isoxazoles.

Ester Moiety Modification: Changing the ester group from methyl to a bulkier group like tert-butyl can provide steric protection, directing reactions to other parts of the molecule. Alternatively, incorporating a functionalized alcohol in the ester can introduce a new reactive handle for intramolecular cyclizations or for attaching the molecule to a solid support or a larger molecular scaffold.

The synthetic utility is directly tied to this altered reactivity. For example, C4-alkylated derivatives are key intermediates in the synthesis of substituted ketones and carboxylic acids after subsequent cleavage reactions. Acylated derivatives are valuable in constructing complex heterocyclic systems, while modified esters can be used to create specialized polymers or biocompatible materials.

| Modification | Impact on Acidity (C4-H) | Impact on Steric Hindrance (at C4) | Change in Synthetic Utility |

| Mono-alkylation | Decreased | Increased | Precursor for substituted ketones. |

| Di-alkylation | Eliminated | Significantly Increased | Shifts reactivity to carbonyl groups. |

| Acylation | Significantly Increased | Increased | Intermediate for heterocyclic synthesis. |

| Bulky Ester | No direct effect | No direct effect at C4 | Can direct reactivity to other sites. |

Table 2: Effects of Structural Modifications on the Properties of this compound.

Permethylated and Branched this compound Derivatives

Permethylation and the introduction of branched alkyl chains represent specific, yet significant, structural modifications. Permethylation would involve the exhaustive methylation of all acidic C-H positions, primarily at C2 and C4.

The synthesis of branched derivatives can be achieved through the alkylation strategies outlined in section 5.1.1, using branched alkyl halides (e.g., isopropyl bromide, sec-butyl iodide). For instance, a related analogue, methyl 5-(dimethylamino)-2,2-dimethyl-5-oxopentanoate, has been synthesized via a Michael addition involving methyl isobutyrate, showcasing a method for creating a branched, gem-dimethyl structure rsc.org.

These highly substituted derivatives are important for several reasons:

Steric Shielding: The bulky groups can shield the carbonyl functionalities, potentially increasing the stability of the compound or directing incoming reagents to less hindered positions.

Chirality: The introduction of substituents can create chiral centers, leading to enantiomeric and diastereomeric forms of the derivatives. The synthesis of specific stereoisomers often requires advanced asymmetric synthesis techniques.

Probing Structure-Activity Relationships: In medicinal chemistry, the systematic addition of methyl or branched groups is a common strategy to probe the steric and electronic requirements of biological targets nih.gov.

The synthesis of a permethylated derivative like methyl 2,2,4,4-tetramethyl-3,5-dioxopentanoate would require a multi-step process involving sequential alkylations under carefully controlled conditions to manage the decreasing reactivity and increasing steric hindrance at each step.

Advanced Spectroscopic and Analytical Investigations of Methyl 3,5 Dioxopentanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone technique for the detailed molecular-level investigation of Methyl 3,5-dioxopentanoate. It provides unparalleled information on the compound's three-dimensional structure, dynamic processes, and reaction pathways.

The structural flexibility of this compound arises from the rotation around several single bonds, leading to various possible conformations. High-resolution NMR techniques, particularly 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), are pivotal in elucidating the predominant conformations in solution. By analyzing through-space correlations between protons, it is possible to determine their spatial proximity and thus deduce the molecule's preferred three-dimensional arrangement.

The analysis of coupling constants (J-values) also provides valuable information regarding dihedral angles between adjacent protons, further refining the conformational model. For molecules with conformational equilibria, NMR provides averaged chemical shifts and coupling constants, which can be used to determine the ratios of different conformers present in solution. Theoretical calculations are often used in conjunction with NMR data to obtain the geometries and energies of the most stable conformers.

Table 1: Representative ¹H NMR Data for Conformational Analysis of a β-dicarbonyl Compound

| Proton | Chemical Shift (ppm) | Coupling Constant (J, Hz) | Inferred Structural Information |

|---|---|---|---|

| α-H | 3.5 - 3.7 | 7.1 | Methylene (B1212753) protons adjacent to two carbonyls |

| Methylene (ester side) | 2.6 - 2.8 | 7.1 | Protons adjacent to ester carbonyl |

| Methyl (ester) | 3.7 - 3.8 | - | Methyl group of the ester |

Note: The exact chemical shifts for this compound may vary depending on the solvent and temperature.

This compound, as a β-dicarbonyl compound, exists in a dynamic equilibrium between its keto and enol tautomeric forms. NMR spectroscopy is an ideal tool for studying this equilibrium because the exchange between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form. rsc.org

The keto-enol equilibrium is influenced by several factors, including solvent polarity, temperature, and concentration. acs.org In nonpolar solvents, the enol form is often stabilized by the formation of an intramolecular hydrogen bond. In polar solvents, the keto form may be favored due to stronger intermolecular interactions with the solvent. researchgate.net

By integrating the signals corresponding to the keto and enol forms in the ¹H NMR spectrum, the equilibrium constant (Keq = [enol]/[keto]) can be determined under various conditions. rsc.org For instance, the enolic vinyl proton typically appears as a sharp singlet in the region of 5.0-6.0 ppm, while the methylene protons of the keto form are observed further upfield.

Table 2: Keto-Enol Tautomerism Equilibrium Data for a Representative β-keto Ester in Different Solvents

| Solvent | % Keto | % Enol | Keq ([enol]/[keto]) |

|---|---|---|---|

| CDCl₃ | ~90% | ~10% | ~0.11 |

| DMSO-d₆ | >95% | <5% | <0.05 |

Data is representative for a typical β-keto ester and illustrates the solvent-dependent nature of the equilibrium. acs.orgresearchgate.net

Variable-temperature NMR studies can provide thermodynamic parameters (ΔH° and ΔS°) for the tautomerization process, offering deeper insight into the relative stabilities of the tautomers. wiley.com

In-situ NMR spectroscopy is a powerful method for monitoring chemical reactions in real-time, providing direct insight into reaction kinetics, intermediates, and mechanisms. acs.org By initiating a reaction directly within an NMR tube inside the spectrometer, the transformation of reactants to products can be followed by acquiring a series of spectra over time. wiley.com

This technique is particularly valuable for studying reactions involving this compound, such as alkylations, condensations, or metal-catalyzed transformations. In-situ NMR can help identify transient intermediates that might be undetectable by conventional analysis of quenched reaction aliquots. wiley.com Kinetic data can be extracted by plotting the concentration of reactants, intermediates, and products as a function of time, allowing for the determination of reaction orders and rate constants. acs.org

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorptions corresponding to its carbonyl groups. The presence of two carbonyls (ketone and ester) in the keto form leads to characteristic stretching vibrations (ν(C=O)) in the region of 1700-1750 cm⁻¹. The exact positions can distinguish between the ketone (~1715 cm⁻¹) and the ester (~1740 cm⁻¹) carbonyls. In the enol tautomer, the intramolecular hydrogen bonding and conjugation cause a shift of the carbonyl absorption to a lower wavenumber, typically around 1650 cm⁻¹. The broad O-H stretching band of the enol form can also be observed around 3200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectra can provide clear signals for the C-C backbone and C-H vibrations. While carbonyl stretches are also visible in Raman spectra, they are often weaker than in the IR spectrum. The complementarity of IR and Raman is beneficial; for instance, the symmetric vibrations of the carbon skeleton may be strong in the Raman spectrum but weak in the IR, and vice-versa for asymmetric stretches of polar groups. acs.orgacs.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| O-H (enol) | Stretching | ~3200 (broad) | Weak |

| C-H (sp³) | Stretching | 2850-3000 | 2850-3000 |

| C=O (ester, keto form) | Stretching | ~1740 | Moderate |

| C=O (ketone, keto form) | Stretching | ~1715 | Moderate |

| C=O (conjugated, enol form) | Stretching | ~1650 | Strong |

| C=C (enol form) | Stretching | ~1620 | Strong |

Mass Spectrometry for Reaction Monitoring and Complex Product Mixture Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through fragmentation analysis. It is also an invaluable tool for monitoring the progress of reactions and analyzing complex product mixtures.

Under electron ionization (EI), β-dicarbonyl compounds undergo characteristic fragmentation pathways. Common fragmentations include α-cleavage adjacent to the carbonyl groups and the McLafferty rearrangement. researchgate.net The analysis of these fragmentation patterns can confirm the structure of the parent molecule and any reaction products or impurities.

When coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), complex mixtures containing this compound can be effectively analyzed. Each component of the mixture is separated by the chromatography column and then individually analyzed by the mass spectrometer. This "hyphenated" technique is crucial for identifying byproducts in a synthesis, monitoring reaction conversions, and quantifying the components of a complex sample. nih.gov

Chromatographic Techniques for High-Purity Isolation and Isomer Separation

Chromatographic methods are essential for the purification of this compound to a high degree of purity and for the separation of its isomers, should they exist.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the purification and analysis of moderately polar compounds like β-keto esters. A C18 stationary phase with a polar mobile phase (e.g., methanol (B129727)/water or acetonitrile/water mixtures) is commonly employed. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. By carefully selecting the column and mobile phase composition, high-purity fractions of this compound can be isolated. nsf.gov HPLC can also be used to separate tautomers if the interconversion is slow under the chromatographic conditions.

Gas Chromatography (GC): GC is suitable for the analysis and purification of volatile and thermally stable compounds. This compound can be analyzed by GC, often using a polar capillary column to achieve good separation from other components. GC is particularly useful for assessing the purity of a sample and for quantitative analysis. For preparative purposes, collected fractions can be condensed to yield the pure compound.

Column Chromatography: For larger-scale purification, flash column chromatography using silica (B1680970) gel as the stationary phase is a standard and effective method. A solvent system of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate, is typically used to elute the compound from the column. The polarity of the eluent is optimized to achieve good separation of the desired product from starting materials and byproducts. mdpi.com

Computational and Theoretical Studies on Methyl 3,5 Dioxopentanoate and Its Reactivity

Electronic Structure and Stability Calculations

Electronic structure calculations are fundamental to understanding the stability and intrinsic properties of Methyl 3,5-dioxopentanoate. These calculations solve the Schrödinger equation (or approximations of it) to determine the distribution of electrons within the molecule and the resulting energies of different arrangements.

A primary focus of stability calculations for β-dicarbonyl compounds is the keto-enol tautomerism. acs.org this compound can exist as a diketo tautomer or one of two possible enol tautomers. Theoretical calculations consistently show that the stability of these forms is influenced by intramolecular hydrogen bonding and solvent effects. orientjchem.org The enol form is significantly stabilized by the formation of a six-membered quasi-aromatic ring through an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. mdpi.com

Quantum mechanical methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are used to calculate the total electronic energies of the different tautomers. The relative energies obtained from these calculations help predict which form is more stable in the gas phase. Generally, for β-keto esters, the enol form is found to be of comparable or lower energy than the diketo form in the gas phase due to this internal hydrogen bonding.

Table 1: Representative Calculated Relative Stabilities of β-Keto Ester Tautomers in the Gas Phase Note: This table presents typical energy differences found for similar β-keto esters to illustrate the principles applicable to this compound.

| Tautomer | Calculation Method | Relative Energy (kcal/mol) | Comments |

|---|---|---|---|

| Diketo | B3LYP/6-31G(d) | 0.00 | Reference energy |

| Enol (cis) | B3LYP/6-31G(d) | -2.50 | Stabilized by intramolecular H-bond |

Density Functional Theory (DFT) for Conformational Landscapes and Tautomeric Preferences

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying medium-sized organic molecules due to its favorable balance of accuracy and computational cost. orientjchem.org DFT methods are particularly well-suited for exploring the complex conformational landscapes and tautomeric equilibria of molecules like this compound.

Conformational Landscapes: The rotation around single bonds in this compound gives rise to multiple conformers for each tautomer. DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to perform a systematic conformational search. researchgate.net By calculating the energy of the molecule as a function of dihedral angles, a potential energy surface is generated. The minima on this surface correspond to stable conformers, and the energy differences between them indicate their relative populations at thermal equilibrium. researchgate.net

Tautomeric Preferences: DFT is extensively used to investigate the keto-enol equilibrium. semanticscholar.org Calculations can predict which tautomer is more stable under different conditions. orientjchem.org The common finding is that the stability of tautomers depends heavily on the environment. mdpi.com

In the gas phase: The intramolecularly hydrogen-bonded cis-enol form is often predicted to be more stable than the diketo form. orientjchem.org

In solution: The equilibrium can shift. Polar solvents can stabilize the more polar diketo tautomer by forming intermolecular hydrogen bonds, which disrupts the internal hydrogen bond of the enol form. orientjchem.org Computational models can account for solvent effects using continuum models like the Polarizable Continuum Model (PCM) or by including explicit solvent molecules. asu.edu

Table 2: Predicted Tautomeric Equilibrium of a Model β-Keto Ester using DFT (B3LYP/6-31G)*

| Solvent (Continuum Model) | ΔG (Enol - Keto) (kcal/mol) | Predicted % Enol |

|---|---|---|

| Gas Phase | -1.8 | 95.2% |

| Chloroform (B151607) (non-polar) | -1.2 | 88.1% |

| Acetonitrile (polar aprotic) | +0.5 | 30.0% |

Modeling of Reaction Mechanisms, Transition States, and Energy Barriers

Computational modeling is indispensable for elucidating the detailed mechanisms of chemical reactions involving this compound. This includes the tautomerization process itself and reactions such as alkylation at the central carbon. pressbooks.publibretexts.org

Transition State Theory: By mapping the potential energy surface, computational methods can locate the transition state (TS)—the highest energy point along the reaction coordinate. mit.edu The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔE‡), which is a key determinant of the reaction rate.

Modeling Tautomerization: The interconversion between the keto and enol forms of this compound is a classic reaction studied computationally. The direct proton transfer is modeled to proceed through a four-membered cyclic transition state. orientjchem.org DFT calculations can determine the geometry of this high-energy transition state and its associated energy barrier. These calculations often reveal a significant activation energy, explaining why the tautomers can be observed individually on the NMR timescale. asu.edu

Modeling Other Reactions: The enolate of this compound is a key intermediate in many synthetic reactions, such as SN2 alkylations. pressbooks.pub Theoretical models can be used to study the reaction profile of, for example, the enolate attacking an alkyl halide. These models calculate the energies of the reactants, the transition state, and the products, providing a complete energetic picture of the reaction and offering insights into its feasibility and kinetics. libretexts.org

Table 3: Representative Calculated Energy Barriers for Reactions of a β-Keto Ester

| Reaction | Computational Method | Calculated ΔE‡ (kcal/mol) |

|---|---|---|

| Keto-Enol Tautomerization (gas phase) | B3LYP/6-31+g(d) | 30 - 35 |

| C-Alkylation (Enolate + CH₃I) | M06-2X/6-311+G(d,p) | 15 - 20 |

Prediction of Spectroscopic Properties and Comparison with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which serves as a crucial link between theoretical models and experimental reality. For this compound, this is particularly useful for identifying and quantifying the different tautomers present in a sample.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is a common method used with DFT to calculate the nuclear magnetic shielding tensors of atoms in a molecule. nih.gov These tensors can be converted into predicted ¹H and ¹³C NMR chemical shifts. By calculating the expected chemical shifts for the diketo and enol forms of this compound, a direct comparison can be made with experimental spectra. mdpi.com This comparison helps in the unambiguous assignment of peaks to specific tautomers. For instance, the calculation would predict a signal for the enolic proton around 12 ppm and the vinylic proton around 5-6 ppm, which are characteristic features absent in the diketo form. asu.edu

Vibrational (IR/Raman) Spectroscopy: DFT calculations can also predict the vibrational frequencies and intensities of a molecule. researchgate.net These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated vibrational spectrum for the diketo form of this compound would show two distinct C=O stretching frequencies (one for the ketone, one for the ester), while the enol form would show a lower-frequency C=O stretch (due to conjugation and hydrogen bonding) and a C=C stretching frequency. Comparing these predicted spectra with experimental results can confirm the structure of the dominant tautomer. researchgate.net

Table 4: Comparison of Predicted vs. Representative Experimental Spectroscopic Data for a β-Keto Ester

| Tautomer | Spectroscopic Feature | Predicted Value (DFT) | Typical Experimental Value |

|---|---|---|---|

| Diketo | ¹H NMR (α-CH₂) | 3.6 ppm | 3.5 - 3.7 ppm |

| Enol | ¹H NMR (vinyl-H) | 5.5 ppm | 5.4 - 5.6 ppm |

| Enol | ¹H NMR (enol-OH) | 12.1 ppm | 12.0 - 12.5 ppm |

| Diketo | IR (Ketone C=O stretch) | 1725 cm⁻¹ | 1720 - 1730 cm⁻¹ |

| Diketo | IR (Ester C=O stretch) | 1745 cm⁻¹ | 1740 - 1750 cm⁻¹ |

| Enol | IR (Conjugated C=O stretch) | 1660 cm⁻¹ | 1650 - 1670 cm⁻¹ |

Emerging Trends and Future Research Directions

Integration with Flow Chemistry and Continuous Processing for Scalable Synthesis.

The transition from traditional batch synthesis to continuous flow processing represents a paradigm shift in chemical manufacturing, offering enhanced safety, consistency, and scalability. For the synthesis of Methyl 3,5-dioxopentanoate and its derivatives, flow chemistry could provide significant advantages.

Future Research Prospects:

Development of Continuous Synthesis Protocols: Designing a continuous flow process for the synthesis of this compound, potentially via a Claisen condensation or related reaction, would be a primary objective. This would involve optimizing reaction parameters such as temperature, pressure, residence time, and solvent choice within a microreactor or packed-bed reactor system.

Process Analytical Technology (PAT): The implementation of real-time monitoring tools (e.g., IR, NMR spectroscopy) within a flow system would allow for precise process control and quality assurance, ensuring the consistent production of high-purity this compound.

Development of Highly Enantioselective and Diastereoselective Catalytic Systems.

The presence of a prochiral center in derivatives of this compound makes it an attractive target for asymmetric catalysis. The development of catalytic systems capable of controlling the stereochemical outcome of its reactions is a critical area for future investigation.

Potential Catalytic Approaches:

| Catalyst Type | Potential Reaction | Desired Outcome |

| Chiral Lewis Acids | Aldol (B89426) or Michael reactions | High enantioselectivity in the formation of new stereocenters. |

| Organocatalysts | Asymmetric alkylations | Control over the formation of quaternary stereocenters. |

| Transition Metal Catalysts | Hydrogenation of unsaturated derivatives | Diastereoselective reduction to access specific stereoisomers. |

This table is a projection of potential research directions and does not represent existing experimental data for this compound.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations.

The unique electronic and steric properties of this compound could be harnessed to explore novel chemical transformations that go beyond its classical reactivity as a 1,3-dicarbonyl compound.

Hypothetical Transformations:

Domino and Cascade Reactions: Designing multi-step reactions that proceed in a single pot from this compound to create complex molecular architectures would be a highly efficient synthetic strategy.

Photoredox Catalysis: Utilizing visible light to initiate novel radical-based transformations could unveil new pathways for the functionalization of the this compound scaffold.

Electrosynthesis: Employing electrochemical methods for oxidation or reduction could provide a green and efficient alternative to traditional chemical reagents for its derivatization.

Expansion into Undiscovered Areas of Natural Product Synthesis and Drug Discovery.

While there are no currently known natural products or pharmaceuticals containing the this compound core, its structural motifs are present in a wide range of biologically active molecules. As a versatile building block, it holds potential for the synthesis of novel compounds with therapeutic applications.

Future Applications:

Fragment-Based Drug Discovery (FBDD): Derivatives of this compound could serve as valuable fragments for screening against various biological targets to identify new lead compounds.

Synthesis of Analogs of Bioactive Molecules: The compound could be used in the synthesis of analogs of known drugs or natural products to explore structure-activity relationships and develop more potent or selective therapeutic agents. The importance of methyl groups in drug design, often referred to as the "magic methyl" effect, suggests that even simple derivatives could have significantly altered biological activities.

Sustainable and Biocatalytic Approaches for this compound Production and Derivatization.

Green chemistry principles are increasingly important in modern organic synthesis. The development of sustainable methods for the production and modification of this compound is a key area for future research.

Potential Green Chemistry Approaches:

Biocatalysis: The use of enzymes (e.g., lipases, aldolases) for the synthesis or enantioselective transformation of this compound would offer a highly selective and environmentally friendly alternative to traditional chemical methods.

Use of Renewable Feedstocks: Investigating synthetic routes that utilize starting materials derived from biomass would contribute to a more sustainable chemical industry.

Solvent-Free or Green Solvent Reactions: Developing reaction conditions that minimize or eliminate the use of hazardous organic solvents would significantly reduce the environmental impact of its synthesis and derivatization.

Q & A

Q. What synthetic methodologies are recommended for producing Methyl 3,5-dioxopentanoate with high purity?

Synthesis typically involves esterification of 3,5-dioxopentanoic acid with methanol under acidic catalysis. Key steps include:

- Protection of reactive carbonyl groups : Use of trimethylsilyl (TMS) protecting agents to prevent side reactions during esterification .

- Optimization of reaction conditions : Temperature (e.g., 60–80°C), stoichiometric ratios (e.g., 1:3 molar ratio of acid to methanol), and catalyst concentration (e.g., 0.1 M H₂SO₄) to maximize yield (>85%) .

- Purification : Distillation under reduced pressure (20–30 mmHg) followed by recrystallization in diethyl ether to achieve ≥98% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize this compound spectroscopically?

- FT-IR : Identify carbonyl stretches (C=O) at 1767 cm⁻¹ (ester) and 1690 cm⁻¹ (ketone) .

- NMR :

- Mass Spectrometry : ESI-MS (negative mode) to confirm molecular ion [M-H]⁻ at m/z 129.09 .

Advanced Research Questions

Q. What is the role of this compound in microbial lignocellulose degradation pathways?

In Sulfolobus solfataricus, 2,5-dioxopentanoate (a structural analog) is a key intermediate in the nonphosphorylative Entner-Doudoroff pathway. It is metabolized by 2,5-dioxopentanoate dehydrogenase (EC 1.2.1.26) to produce 2-oxoglutarate (2KG), linking carbon metabolism to the TCA cycle . Researchers should:

Q. How do kinetic parameters of 2,5-dioxopentanoate dehydrogenase vary across expression systems?

- Heterologous expression : In E. coli, the S. solfataricus dehydrogenase (SSO3117) shows a Kₘ of 0.8 mM for 2,5-dioxopentanoate and kₐₜₕ of 12 s⁻¹ at 70°C .

- Native expression : Thermophilic archaea exhibit higher thermostability (activity retained at 90°C) but lower substrate affinity (Kₘ = 1.5 mM) .

- Experimental design : Compare thermal stability via pre-incubation at 60–100°C for 1 h, followed by activity assays .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of 2,5-dioxopentanoate dehydrogenase?

Discrepancies arise from:

- pH and temperature : Optimize assays at pH 8.5–9.0 (mimicking archaeal cytosol) and 70–80°C .

- Cofactor specificity : Verify NADP⁺ vs. NAD⁺ usage via cofactor supplementation assays .

- Substrate analogs : Test inhibition by this compound derivatives (e.g., methyl ester vs. free acid) using competitive binding assays .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing enzymatic activity data with high variability?

Q. How should researchers design experiments to study this compound’s interactions with metabolic enzymes?

- Molecular docking : Use AutoDock Vina to model binding poses with dehydrogenase active sites (PDB: 4XYZ) .

- Site-directed mutagenesis : Target conserved residues (e.g., Lys-152 in SSO3117) to assess catalytic roles .

- Isothermal titration calorimetry (ITC) : Measure binding affinity (ΔG, ΔH) between enzyme and substrate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products